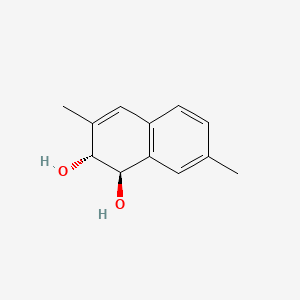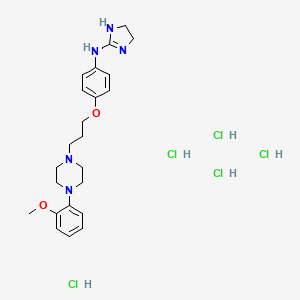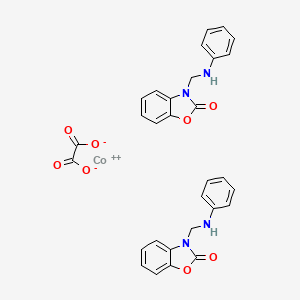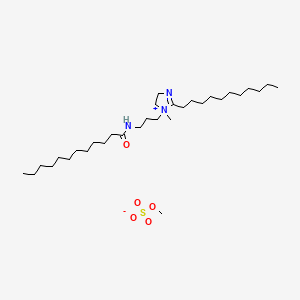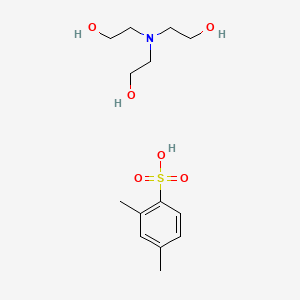
5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields, including dyeing, pharmaceuticals, and as intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where the pyrazole ring reacts with a dichlorobenzene derivative.
Azo Coupling Reaction: The key step in the synthesis is the azo coupling reaction, where the pyrazole derivative is reacted with a diazonium salt to form the azo compound.
Formation of the Nicotinonitrile Derivative: The final step involves the reaction of the azo compound with a suitable nitrile derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound, which can further undergo cleavage to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including oxidative stress pathways, apoptosis, and cell signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: Known for their antimicrobial and anticancer activities.
1,3,4-Thiadiazole Derivatives: Exhibits similar pharmacological properties and is used in drug design.
Azo Dyes: Widely used in the dyeing industry and have similar structural features.
Uniqueness
The uniqueness of 5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
85959-54-2 |
|---|---|
Molekularformel |
C17H12Cl2N6O2 |
Molekulargewicht |
403.2 g/mol |
IUPAC-Name |
5-[[1-(3,4-dichlorophenyl)pyrazol-3-yl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12Cl2N6O2/c1-9-11(8-20)16(26)24(2)17(27)15(9)22-21-14-5-6-25(23-14)10-3-4-12(18)13(19)7-10/h3-7,26H,1-2H3 |
InChI-Schlüssel |
HGLPNDWEQAUTET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=NN(C=C2)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


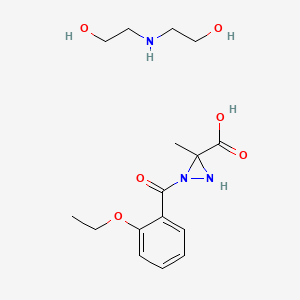
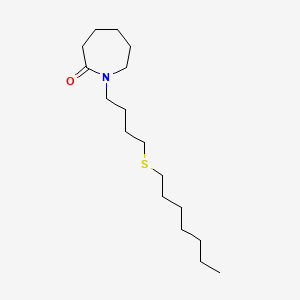



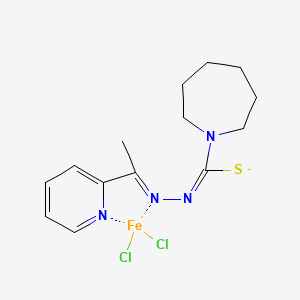
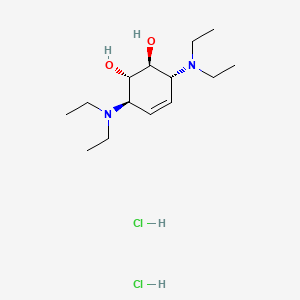
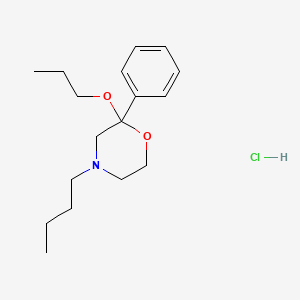
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
